molecular formula C43H59ClN6O10 B12770020 L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)- CAS No. 145594-21-4

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)-

Katalognummer: B12770020
CAS-Nummer: 145594-21-4
Molekulargewicht: 855.4 g/mol
InChI-Schlüssel: HYZGEOLQTIALCV-LVBQHZOISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. Typical synthetic routes may involve:

    Peptide Bond Formation: Using coupling reagents such as EDCI or DCC to form amide bonds between amino acids.

    Functional Group Incorporation: Introducing specific functional groups through selective reactions, such as alkylation or acylation.

    Cyclization: Forming the macrocyclic structure through intramolecular reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing peptides and small proteins.

    Purification: Using techniques such as HPLC to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of alcohols to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using reagents like PCC or KMnO4.

    Reduction: Using reagents like NaBH4 or LiAlH4.

    Substitution: Using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

This compound may have applications in various fields, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a potential therapeutic agent.

    Industry: In the development of new materials or catalysts.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interacting with specific receptors to modulate biological pathways.

    Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Phenylalanine: A precursor to various neurotransmitters.

    L-Tyrosine: Involved in the synthesis of catecholamines.

    D-Alanine: A component of bacterial cell walls.

Uniqueness

The uniqueness of this compound lies in its complex structure, which may confer specific biological activities or chemical properties not found in simpler analogs.

Eigenschaften

CAS-Nummer

145594-21-4

Molekularformel

C43H59ClN6O10

Molekulargewicht

855.4 g/mol

IUPAC-Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-[[(2S)-4-methyl-1-oxo-1-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)pentan-2-yl]amino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride

InChI

InChI=1S/C43H58N6O10.ClH/c1-29(2)25-36(43(55)49-17-19-56-21-23-58-37-11-7-8-12-38(37)59-24-22-57-20-18-49)47-35(27-31-9-5-4-6-10-31)42(54)48-39(51)28-45-40(52)30(3)46-41(53)34(44)26-32-13-15-33(50)16-14-32;/h4-16,29-30,34-36,47,50H,17-28,44H2,1-3H3,(H,45,52)(H,46,53)(H,48,51,54);1H/t30-,34+,35+,36+;/m1./s1

InChI-Schlüssel

HYZGEOLQTIALCV-LVBQHZOISA-N

Isomerische SMILES

C[C@H](C(=O)NCC(=O)NC(=O)[C@H](CC1=CC=CC=C1)N[C@@H](CC(C)C)C(=O)N2CCOCCOC3=CC=CC=C3OCCOCC2)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.Cl

Kanonische SMILES

CC(C)CC(C(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(CC3=CC=CC=C3)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.